molecular formula C12H10FN3O B6338548 2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95% CAS No. 1554286-01-9

2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%

Cat. No. B6338548
CAS RN: 1554286-01-9
M. Wt: 231.23 g/mol
InChI Key: UOIHDQXUZJDZKA-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one” belongs to a class of compounds known as pyrazolo-pyrazines. These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives, including pyrazolo-pyrazines, have shown promising anticancer activity .


Synthesis Analysis

The synthesis of pyrazolo-pyrazines involves a series of chemical reactions. For instance, a three-step reaction sequence has been used to synthesize derivatives of a similar compound, benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone . This process involves five reactive centers (amide, amine, carbonyl, azide, and alkyne) and is performed using cyclohexane, cyclohexene, and norbornene β-amino amides .


Molecular Structure Analysis

The molecular structure of pyrazolo-pyrazines can be determined using various spectroscopic techniques. For instance, 1D and 2D NMR spectroscopy and X-ray crystallography have been used to determine the stereochemistry and relative configurations of synthesized compounds .


Chemical Reactions Analysis

Pyrazolo-pyrazines undergo various chemical reactions. For example, they can react with different amine derivatives using Cs2CO3 in methanol to form new derivatives . Moreover, they can also undergo a retro Diels–Alder (RDA) procedure to yield a new heterocyclic system .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo-pyrazines can be determined using various techniques. For instance, the melting point, IR spectrum, and NMR data can provide valuable information about the compound’s properties .

Scientific Research Applications

Antimicrobial Properties

Pyrrolopyrazine derivatives, including 2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, have demonstrated significant antimicrobial activity. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antifungal agents .

Anti-Inflammatory Effects

Studies suggest that pyrrolopyrazine derivatives possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds may contribute to the development of anti-inflammatory drugs. Their ability to suppress pro-inflammatory cytokines and enzymes makes them promising candidates for treating inflammatory conditions .

Antiviral Activity

Certain pyrrolopyrazine derivatives, including the compound , exhibit antiviral effects. They may interfere with viral replication or entry mechanisms, making them valuable in the fight against viral infections. Further research is needed to explore their specific antiviral targets .

Antioxidant Potential

The pyrrolopyrazine scaffold has been associated with antioxidant activity. These derivatives can scavenge free radicals, protecting cells from oxidative damage. Their potential role in preventing oxidative stress-related diseases warrants investigation .

Antitumor Properties

Pyrrolopyrazine derivatives have attracted attention as potential antitumor agents. They may inhibit cancer cell growth, induce apoptosis, or interfere with tumor signaling pathways. Researchers are exploring their use in cancer therapy and drug development .

Kinase Inhibition

Interestingly, 5H-pyrrolo[2,3-b]pyrazine derivatives (a subset of pyrrolopyrazines) have shown activity as kinase inhibitors. Kinases play crucial roles in cell signaling and regulation, making them attractive targets for drug discovery. These derivatives may have applications in treating kinase-related diseases, such as cancer and inflammatory disorders .

While the biological activities of pyrrolopyrazine derivatives are well-documented, their precise mechanisms of action remain an area of ongoing research. Additionally, exploring the Structure-Activity Relationship (SAR) of these compounds could lead to the design of novel therapeutic leads for various diseases .

Safety and Hazards

While specific safety and hazard information for “2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one” is not available, it is generally recommended to handle similar compounds with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

Given the promising biological activities of pyrazolo-pyrazines, future research could focus on further exploring their potential as therapeutic agents. This could involve designing and synthesizing new leads to treat various diseases . Additionally, more studies are needed to fully understand the action mechanisms of these compounds .

properties

IUPAC Name

2-(3-fluorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-9-3-1-2-8(6-9)10-7-11-12(17)14-4-5-16(11)15-10/h1-3,6-7H,4-5H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIHDQXUZJDZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC(=CC=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

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